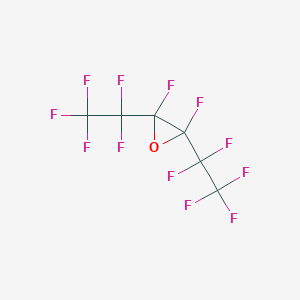
Oxirane, 2,3-difluoro-2,3-bis(pentafluoroethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxirane, 2,3-difluoro-2,3-bis(pentafluoroethyl)- is a fluorinated oxirane compound. It is characterized by the presence of two difluoro groups and two pentafluoroethyl groups attached to the oxirane ring. This compound is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions, making it valuable in various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Oxirane, 2,3-difluoro-2,3-bis(pentafluoroethyl)- typically involves the reaction of fluorinated olefinic precursors. One common method is the reaction of 1,1,1,2,3,4,4,4-octafluoro-but-2-ene with a suitable fluorinating agent under controlled conditions . The reaction conditions often include the use of inert solvents and low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving multiple purification steps to remove any impurities. The use of advanced fluorination techniques and equipment ensures the efficient production of Oxirane, 2,3-difluoro-2,3-bis(pentafluoroethyl)- on an industrial scale .
Analyse Chemischer Reaktionen
Types of Reactions
Oxirane, 2,3-difluoro-2,3-bis(pentafluoroethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Addition Reactions: The oxirane ring can undergo ring-opening reactions with nucleophiles, leading to the formation of various products.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions to prevent the decomposition of the compound. Solvents like dichloromethane and tetrahydrofuran are often used to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with amines can lead to the formation of amino alcohols, while the reaction with thiols can produce thioethers .
Wissenschaftliche Forschungsanwendungen
Oxirane, 2,3-difluoro-2,3-bis(pentafluoroethyl)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of fluorinated compounds.
Biology: Investigated for its potential use in biological imaging due to its unique fluorine content.
Medicine: Explored for its potential use in drug delivery systems and as a contrast agent in medical imaging.
Wirkmechanismus
The mechanism of action of Oxirane, 2,3-difluoro-2,3-bis(pentafluoroethyl)- involves its interaction with various molecular targets. The compound’s fluorine atoms can form strong interactions with other molecules, leading to changes in their chemical and physical properties. The oxirane ring can also undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Oxirane, 2-fluoro-2-(pentafluoroethyl)-3,3-bis(trifluoromethyl)-
- 2,3-Dimethyloxirane
- 2,3-Epoxybutane
Uniqueness
Oxirane, 2,3-difluoro-2,3-bis(pentafluoroethyl)- is unique due to its high fluorine content, which imparts exceptional thermal stability and resistance to chemical reactions. This makes it particularly valuable in applications where stability and inertness are crucial .
Eigenschaften
CAS-Nummer |
74728-99-7 |
|---|---|
Molekularformel |
C6F12O |
Molekulargewicht |
316.04 g/mol |
IUPAC-Name |
2,3-difluoro-2,3-bis(1,1,2,2,2-pentafluoroethyl)oxirane |
InChI |
InChI=1S/C6F12O/c7-1(8,5(13,14)15)3(11)4(12,19-3)2(9,10)6(16,17)18 |
InChI-Schlüssel |
PQJIZEXSRRAPKP-UHFFFAOYSA-N |
Kanonische SMILES |
C1(C(O1)(C(C(F)(F)F)(F)F)F)(C(C(F)(F)F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[4.4.4]tetradec-1-ene](/img/structure/B14439372.png)
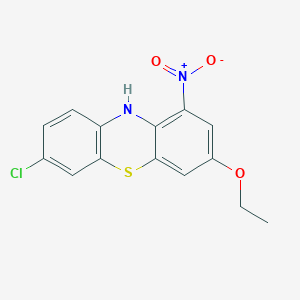
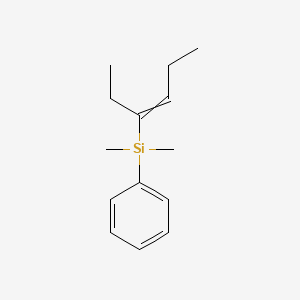
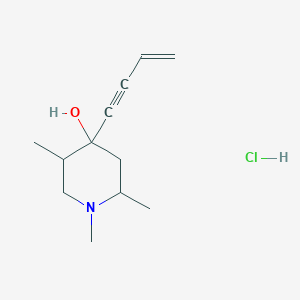

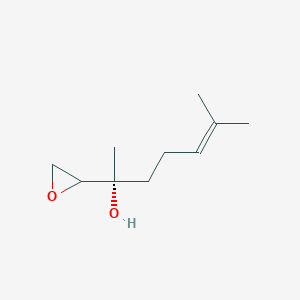
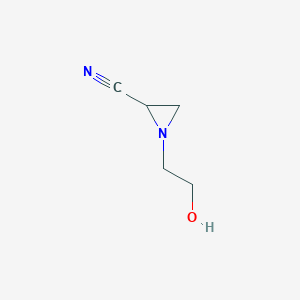

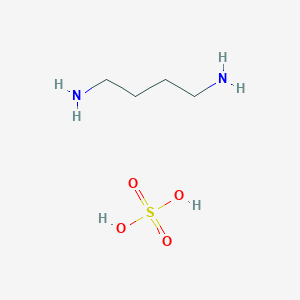
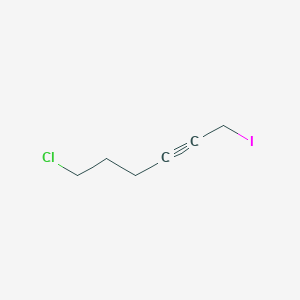

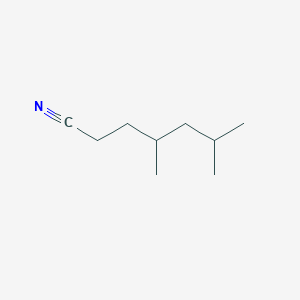
![4-[2-(1H-Pyrazol-1-yl)ethyl]phenol](/img/structure/B14439459.png)

